molecular formula C17H11ClN2O3 B14126833 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde CAS No. 866767-61-5

2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde

Cat. No.: B14126833
CAS No.: 866767-61-5
M. Wt: 326.7 g/mol
InChI Key: IUYXEBCONRFADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a benzaldehyde group attached to a pyridazinone ring system, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Phenyl Substitution: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl nucleophile reacts with the chlorinated pyridazinone intermediate.

    Attachment of the Benzaldehyde Group: The final step involves the formation of the ether linkage between the pyridazinone ring and the benzaldehyde group. This can be accomplished through a Williamson ether synthesis, where the pyridazinone derivative is reacted with benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the carbonyl groups in the pyridazinone ring and the benzaldehyde moiety can yield corresponding alcohols.

    Substitution: The chlorine atom in the pyridazinone ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzoic acid.

    Reduction: Formation of 2-[(5-Chloro-6-hydroxy-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of drugs targeting specific enzymes and receptors.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the design of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a precursor for the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde: Lacks the phenyl group, resulting in different biological activity and chemical properties.

    2-[(5-Bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde: Substitution of chlorine with bromine alters the compound’s reactivity and interaction with molecular targets.

    2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]acetaldehyde:

Uniqueness

2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzaldehyde group enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

866767-61-5

Molecular Formula

C17H11ClN2O3

Molecular Weight

326.7 g/mol

IUPAC Name

2-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde

InChI

InChI=1S/C17H11ClN2O3/c18-16-15(23-14-9-5-4-6-12(14)11-21)10-19-20(17(16)22)13-7-2-1-3-8-13/h1-11H

InChI Key

IUYXEBCONRFADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC=C3C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.